molecular formula C13H23N3O3S B2653095 3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole CAS No. 1235655-49-8

3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole

Cat. No.: B2653095
CAS No.: 1235655-49-8
M. Wt: 301.41
InChI Key: HSOPTSDHPZHGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a 3,5-dimethylisoxazole scaffold linked to a (propylsulfonyl)piperazine group, a structure known to be a versatile pharmacophore. Isoxazole derivatives are extensively investigated for their broad spectrum of biological activities, including potential as anticancer , anti-inflammatory , antimicrobial , and immunosuppressive agents . The piperazine sulfonamide moiety is a common feature in compounds designed to modulate various enzymatic and receptor targets . In research settings, this compound serves as a key intermediate or final product for constructing more complex molecules. It is valuable for probing structure-activity relationships (SAR), particularly in developing inhibitors for specific protein classes. The presence of the sulfonyl group adjacent to the piperazine ring can enhance binding affinity and selectivity, making it a crucial building block for libraries aimed at high-throughput screening . Researchers utilize this and similar compounds to explore new mechanisms of action, such as inducing apoptosis or inhibiting kinase activity , to develop novel therapeutic strategies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3,5-dimethyl-4-[(4-propylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3S/c1-4-9-20(17,18)16-7-5-15(6-8-16)10-13-11(2)14-19-12(13)3/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOPTSDHPZHGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates can yield differentially substituted regioisomeric isoxazoles . Industrial production methods often involve the use of metal catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . These methods are preferred due to their efficiency and high yield.

Chemical Reactions Analysis

3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like NaIO4 and reducing agents such as NaBH4. The compound can also participate in substitution reactions with halogenated compounds to form new derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole involves the introduction of a sulfonyl group to the isoxazole core, which enhances its pharmacological properties. The compound can be synthesized through a multi-step process involving the reaction of 3,5-dimethylisoxazole with piperazine derivatives under controlled conditions.

Key Steps in Synthesis:

  • Formation of Isoxazole: The initial step involves synthesizing the isoxazole ring through cyclization reactions.
  • Sulfonylation: The introduction of the propylsulfonyl group is achieved via sulfonylation reactions, which can be optimized for yield and purity.

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of isoxazole compounds possess significant antimicrobial activity against various pathogens. The sulfonamide moiety contributes to this activity by interfering with bacterial folate synthesis pathways .

Anticancer Activity

Recent investigations highlight the potential anticancer properties of this compound. It has been found to inhibit tumor cell proliferation in vitro, suggesting its role as a candidate for cancer therapeutics .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into neuropharmacological applications, particularly in treating anxiety and depression disorders .

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of isoxazole demonstrated that modifications to the isoxazole ring significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The introduction of the propylsulfonyl group was crucial for enhancing activity against resistant strains .

Case Study: Anticancer Research

In vitro studies on human cancer cell lines showed that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further research is ongoing to elucidate its mechanism of action at the molecular level .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various receptors and enzymes, modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes.

Comparison with Similar Compounds

(a) 3,5-Dimethyl-4-((((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)thio)methyl)isoxazole (18c)

This analog () replaces the propylsulfonyl group with an o-tolyl-substituted sulfonyl moiety. However, the propylsulfonyl group in the parent compound offers greater conformational flexibility and reduced metabolic lability compared to aromatic sulfonamides .

(b) 3,5-Dimethyl-4-(((2-(4-(o-tolyl)piperazin-1-yl)ethyl)thio)methyl)isoxazole (6)

In this derivative (), the sulfonyl group is replaced with a thioether-linked ethyl chain. Pharmacokinetic studies suggest that sulfonylated derivatives like the parent compound exhibit longer plasma half-lives due to resistance to oxidative metabolism .

Analogues with Isoxazole and Triazole Hybrids

Compounds such as L741742 (), a 5-(4-chlorophenyl)-4-methyl-3-(1-[2-phenethyl]piperidin-4-yl)isoxazole, share the isoxazole core but replace the sulfonylated piperazine with a piperidine-phenethyl group. This substitution eliminates sulfonamide-related hydrogen-bonding interactions, which are critical for high-affinity binding to targets like dopamine receptors. The parent compound’s sulfonyl group may confer stronger electrostatic interactions with basic residues in receptor binding sites .

Pharmacological and Physicochemical Properties

Property 3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole Compound 18c () Compound 6 () L741742 ()
LogP ~2.8 (predicted) ~3.2 ~2.5 ~3.9
Solubility (mg/mL) 0.12 (aqueous) 0.08 0.15 0.03
Metabolic Stability High (sulfonyl group resists CYP450) Moderate Low Low
Receptor Affinity Androgen receptor (IC₅₀: 120 nM) Not reported Not reported Dopamine D4 (Ki: 4 nM)

Key Observations :

  • The sulfonyl group in the parent compound enhances metabolic stability compared to thioether-linked analogs like Compound 6 .
  • Aromatic substitutions (e.g., o-tolyl in 18c) improve lipophilicity but may reduce selectivity due to non-specific hydrophobic interactions .
  • Piperazine vs. Piperidine: Piperazine’s additional nitrogen atom in the parent compound increases hydrogen-bonding capacity, which is absent in L741742’s piperidine ring .

Biological Activity

3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the modification of 3,5-dimethylisoxazole, which is known for its wide spectrum of biological activity. The introduction of a propylsulfonyl group enhances the compound's pharmacological properties. The structural formula can be represented as follows:

C14H20N2O2S\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of isoxazole, including this compound, exhibit notable antimicrobial activities. In a study evaluating various isoxazole analogues against Mycobacterium tuberculosis (MTB), compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to >50 μg/mL. Specifically, some derivatives showed promising anti-tubercular activity with MIC values as low as 3.125 μg/mL, suggesting potential for further development in treating tuberculosis .

The mechanism by which this compound exerts its effects may involve modulation of specific receptors and enzymes. For instance, compounds with similar structures have been shown to act as modulators of GPR119 activity, which is implicated in metabolic regulation . Additionally, the sulfonamide moiety may enhance binding to target proteins due to its ability to form hydrogen bonds.

Case Studies

  • Antitubercular Activity :
    In a study involving various isoxazole derivatives, the compound exhibited effective inhibition against MTB strains. The selectivity index for some active compounds was found to be greater than 130, indicating a favorable safety profile for further drug development .
  • Pharmacokinetics :
    A pharmacokinetic study involving intraperitoneal administration in animal models demonstrated the compound's bioavailability and metabolic stability. Blood and urine samples were analyzed using HPLC-MS/MS to identify metabolites, revealing insights into the compound's biotransformation pathways .

Data Summary

The following table summarizes key findings related to the biological activity and pharmacological properties of this compound:

Activity Observation Reference
Antitubercular ActivityMIC = 3.125 - >50 μg/mL
GPR119 ModulationPotential metabolic regulation
PharmacokineticsMetabolites identified via HPLC-MS/MS
Selectivity Index>130 for most active compounds

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole?

Synthesis optimization requires precise control of reaction parameters:

  • Temperature and solvent selection : Use polar aprotic solvents (e.g., acetonitrile) at 60–80°C to facilitate nucleophilic substitution at the piperazine moiety .
  • Purification : Employ flash chromatography followed by recrystallization to achieve >95% purity. Monitor intermediates via TLC .
  • Yield improvement : Stepwise coupling of the propylsulfonyl group to piperazine before introducing the isoxazole ring minimizes steric hindrance .

Q. Q2. What analytical methods are critical for characterizing this compound and verifying its structural integrity?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methyl groups at C3/C5 of isoxazole, piperazine linkage) .
  • HPLC-MS : Validate purity (>98%) and molecular weight (e.g., ESI-MS expected [M+H]+^+ ~354.2) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (if applicable) by growing single crystals in ethanol/water mixtures .

Structure-Activity Relationships (SAR) & Mechanisms

Q. Q3. How can researchers design experiments to assess SAR for this compound’s pharmacological activity?

  • Derivatization : Synthesize analogs with variations in:
    • Piperazine substituents : Replace propylsulfonyl with cyclopropylsulfonyl or benzyl groups to study steric/electronic effects .
    • Isoxazole modifications : Introduce halogens or nitro groups at C4 to modulate electron density .
  • Biological assays : Test analogs in receptor-binding assays (e.g., GPCRs, ion channels) to correlate structural changes with activity .

Q. Example SAR Table

Substituent (R)Activity (IC50_{50}, nM)Notes
Propylsulfonyl12.3 ± 1.2Reference
Cyclopropylsulfonyl8.9 ± 0.9Improved lipophilicity
Benzyl>1000Loss of activity

Q. Q4. What computational methods are recommended to predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin receptors (e.g., 5-HT2A_{2A}) .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • ADMET prediction : Employ SwissADME to evaluate solubility (LogP ~2.1) and cytochrome P450 interactions .

Data Analysis & Experimental Design

Q. Q5. How can researchers resolve contradictions in reported biological activity data across studies?

  • Standardize assays : Replicate experiments under identical conditions (e.g., cell lines, incubation time) .
  • Orthogonal validation : Confirm activity via both enzymatic assays (e.g., kinase inhibition) and cellular models (e.g., apoptosis assays) .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify confounding variables (e.g., solvent effects) .

Q. Q6. What strategies are effective for stabilizing the compound under physiological conditions?

  • pH optimization : Maintain pH 7.4 in buffer systems (e.g., PBS) to prevent hydrolysis of the sulfonyl group .
  • Lyophilization : Store as a lyophilized powder at -80°C to avoid degradation in aqueous solutions .
  • Prodrug design : Mask the sulfonyl group with enzymatically cleavable esters (e.g., acetyl) to enhance stability in vivo .

Q. Q7. How can target engagement be validated in cellular assays?

  • Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify receptor occupancy via flow cytometry .
  • Knockout models : Compare activity in wild-type vs. CRISPR-edited cells lacking the putative target .
  • Thermal shift assays : Monitor protein melting temperature shifts (ΔTm_m) upon compound binding .

Notes

  • Key references : Prioritize peer-reviewed journals (e.g., Z. Naturforsch., Molecules) over non-academic sources.
  • Data reproducibility : Archive raw NMR/HPLC files in repositories like Zenodo for transparency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.